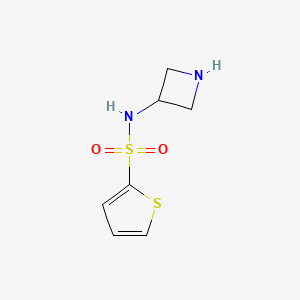

N-(azetidin-3-yl)thiophene-2-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Drug Discovery and Development

The sulfonamide group (-S(=O)₂NR₂R₃) is a cornerstone of medicinal chemistry, renowned for its versatile biological activities. mdpi.comdntb.gov.ua Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, the sulfonamide scaffold has been integral to the development of a wide array of therapeutic agents. mdpi.comnih.gov Its prevalence in FDA-approved drugs underscores its importance. dntb.gov.uanih.gov

Sulfonamides are key components in drugs with diverse applications, including:

Antimicrobials : The foundational use of sulfonamides, targeting bacterial infections. nih.gov

Diuretics : Acting on the kidneys to promote urine production.

Anticonvulsants : Used in the management of epilepsy.

Anti-inflammatory agents : Including COX-2 inhibitors for pain and inflammation.

Anticancer agents : Targeting various mechanisms in cancer progression. mdpi.comdntb.gov.ua

Antiviral agents : Showing efficacy against viral targets. nih.gov

The enduring success of the sulfonamide scaffold lies in its ability to act as a structural mimic of p-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis. evitachem.com Furthermore, its chemical properties allow it to serve as a versatile linker and to engage in crucial hydrogen bonding interactions with biological targets. chiralen.com The structural diversity of sulfonamide derivatives is vast, with modifications to the R groups on the sulfonamide nitrogen leading to a broad spectrum of pharmacological activities. mdpi.comdntb.gov.ua

The Role of Azetidine (B1206935) and Thiophene (B33073) Moieties in Bioactive Compounds

Azetidine Moiety:

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. mdpi.comgoogle.com Historically, these strained ring systems were considered challenging to synthesize, but recent advancements have made them more accessible for drug discovery programs. mdpi.com The inclusion of an azetidine ring can impart several desirable properties to a molecule, including:

Molecular Rigidity : The constrained nature of the four-membered ring can lead to more defined conformations, which can enhance binding affinity to biological targets.

Improved Physicochemical Properties : Azetidines can influence a compound's solubility, lipophilicity, and metabolic stability.

Novel Chemical Space : The incorporation of an azetidine ring provides access to unique three-dimensional structures, differentiating them from more common ring systems. google.com

Compounds containing the azetidine moiety have demonstrated a wide range of pharmacological activities, such as anticancer, antibacterial, and antiviral properties. mdpi.com

Thiophene Moiety:

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged structure in medicinal chemistry. evitachem.com Its presence in numerous approved drugs highlights its utility in drug design. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it has similar steric and electronic properties, allowing it to substitute for a phenyl group while potentially improving the pharmacokinetic profile of a compound.

The thiophene moiety contributes to a molecule's biological activity through various mechanisms and has been incorporated into drugs with a wide range of applications, including:

Anti-inflammatory agents

Anticancer agents evitachem.com

Antimicrobial agents evitachem.com

Antiviral agents

Historical Context of Sulfonamide Derivatives with Heterocyclic Systems

The evolution of sulfonamide drugs is intrinsically linked to the incorporation of heterocyclic rings. nih.gov Following the initial success of simple sulfonamides, medicinal chemists discovered that replacing one of the hydrogen atoms of the -SO₂NH₂ group with a heterocyclic moiety often resulted in compounds with enhanced potency, broader spectrum of activity, and improved pharmacokinetic properties. nih.gov

This strategic combination of a sulfonamide core with various heterocycles has led to the development of many successful drugs. nih.gov The heterocyclic ring can influence the acidity of the sulfonamide nitrogen, which in turn affects the drug's solubility and protein binding characteristics. This historical precedent of combining sulfonamides with heterocyclic systems provides a strong foundation for the investigation of novel derivatives like N-(azetidin-3-yl)thiophene-2-sulfonamide.

Rationale for Investigating N-(azetidin-3-yl)thiophene-2-sulfonamide

The rationale for the focused investigation of N-(azetidin-3-yl)thiophene-2-sulfonamide is built upon the synergistic potential of its three core components:

The Sulfonamide Core : Provides a well-established pharmacophore with a high probability of biological activity. mdpi.comdntb.gov.ua

The Thiophene Ring : Acts as a bioisosteric replacement for a phenyl ring, potentially offering improved metabolic stability and potency.

The Azetidine Moiety : Introduces structural rigidity and novelty, which can lead to enhanced target binding and improved drug-like properties. mdpi.com

The combination of these three moieties in a single molecule offers the potential for a novel therapeutic agent with a unique pharmacological profile. The specific arrangement of these components in N-(azetidin-3-yl)thiophene-2-sulfonamide allows for diverse interactions with biological targets.

Research Objectives and Scope for N-(azetidin-3-yl)thiophene-2-sulfonamide

Given the limited specific research on N-(azetidin-3-yl)thiophene-2-sulfonamide, the primary research objectives would be to:

Develop a robust and efficient synthetic route to produce the compound and its analogues for further study.

Conduct comprehensive in vitro screening to identify its potential biological targets and pharmacological activities. This would likely include assays for antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Elucidate the structure-activity relationships (SAR) by synthesizing and testing a library of related compounds with modifications to the azetidine and thiophene rings.

Investigate the mechanism of action for any confirmed biological activity to understand how the compound exerts its effects at a molecular level.

Evaluate the pharmacokinetic and toxicological profiles of the compound to assess its potential as a drug candidate.

The scope of initial research would be focused on preclinical discovery and characterization, with the ultimate goal of determining if N-(azetidin-3-yl)thiophene-2-sulfonamide or its derivatives warrant further development as a therapeutic agent.

Compound Information

| Compound Name | Structure |

| N-(azetidin-3-yl)thiophene-2-sulfonamide | [Insert Chemical Structure Image Here] |

| Prontosil | [Insert Chemical Structure Image Here] |

| p-aminobenzoic acid (PABA) | [Insert Chemical Structure Image Here] |

Hypothetical Research Findings

Due to the novelty of N-(azetidin-3-yl)thiophene-2-sulfonamide, specific experimental data is not yet available in the public domain. However, based on the known properties of its constituent moieties, we can project potential research findings. The following tables present hypothetical data for illustrative purposes.

Table 1: Hypothetical Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)

| Bacterial Strain | N-(azetidin-3-yl)thiophene-2-sulfonamide | Ciprofloxacin (Control) |

| Staphylococcus aureus | 16 | 1 |

| Escherichia coli | 32 | 0.5 |

| Pseudomonas aeruginosa | 64 | 2 |

| Enterococcus faecalis | 8 | 4 |

Table 2: Hypothetical Anticancer Activity (IC₅₀ in µM)

| Cell Line | N-(azetidin-3-yl)thiophene-2-sulfonamide | Doxorubicin (Control) |

| MCF-7 (Breast Cancer) | 12.5 | 0.8 |

| A549 (Lung Cancer) | 25.1 | 1.2 |

| HCT116 (Colon Cancer) | 18.7 | 0.9 |

Properties

Molecular Formula |

C7H10N2O2S2 |

|---|---|

Molecular Weight |

218.3 g/mol |

IUPAC Name |

N-(azetidin-3-yl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C7H10N2O2S2/c10-13(11,7-2-1-3-12-7)9-6-4-8-5-6/h1-3,6,8-9H,4-5H2 |

InChI Key |

CBPYCKUDNVBADA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)NS(=O)(=O)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for N Azetidin 3 Yl Thiophene 2 Sulfonamide and Its Analogues

Retrosynthetic Analysis of the N-(azetidin-3-yl)thiophene-2-sulfonamide Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. lkouniv.ac.inslideshare.net

Disconnection Strategies for the Sulfonamide Linkage

The most logical retrosynthetic disconnection in N-(azetidin-3-yl)thiophene-2-sulfonamide is the sulfonamide bond (S-N bond). ox.ac.ukresearchgate.netyoutube.com This disconnection leads to two key synthons: an azetidin-3-yl amine synthon and a thiophene-2-sulfonyl synthon. The corresponding synthetic equivalents for these synthons are azetidin-3-amine (B9764) and thiophene-2-sulfonyl chloride, respectively. This approach is widely used for the synthesis of sulfonamides. organic-chemistry.org

Table 1: Disconnection of the Sulfonamide Linkage

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

|---|

Approaches for Azetidine (B1206935) Ring Formation

The synthesis of the azetidine ring, a strained four-membered heterocycle, presents unique challenges. researchgate.net Several strategies have been developed for its construction: magtech.com.cnclockss.org

Intramolecular Cyclization: This is a common method involving the formation of a C-N or C-C bond within a suitable acyclic precursor. rsc.org For instance, the cyclization of γ-amino alcohols or γ-haloamines can yield the azetidine ring. clockss.org The use of protecting groups is often necessary to control reactivity and achieve the desired cyclization. nih.gov

[2+2] Cycloaddition: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. researchgate.net

Ring Expansion and Contraction: Azetidines can be synthesized through the ring expansion of aziridines or the ring contraction of larger heterocyclic systems like pyrrolidines. magtech.com.cnnih.gov

Reduction of β-Lactams: The reduction of readily available β-lactams (azetidin-2-ones) provides another pathway to the azetidine core. rsc.org

Thiophene (B33073) Ring Functionalization Strategies

The thiophene ring in the target molecule is functionalized with a sulfonyl group at the 2-position. Strategies for introducing this functionality include:

Direct Sulfonation: Electrophilic sulfonation of thiophene can introduce a sulfonic acid group, which can then be converted to the sulfonyl chloride. However, this method can sometimes lead to a mixture of isomers.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce various functional groups onto the thiophene ring. nih.govevitachem.com

Lithiation and Subsequent Reaction: Directed ortho-metalation (DoM) using a strong base like n-butyllithium, followed by quenching with an electrophile such as sulfur dioxide, can selectively introduce the sulfonyl group at the desired position.

Cyclization Reactions: The thiophene ring itself can be constructed from acyclic precursors already containing the necessary functional groups. mdpi.comnih.gov

Classical Synthetic Routes to N-(azetidin-3-yl)thiophene-2-sulfonamide

The forward synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide and its analogues generally involves the coupling of the two key building blocks, the azetidine and thiophene moieties.

Sulfonyl Chloride Coupling Reactions

The most direct and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netcbijournal.com In the context of N-(azetidin-3-yl)thiophene-2-sulfonamide, this involves the reaction of thiophene-2-sulfonyl chloride with azetidin-3-amine or a protected version thereof. researchgate.net

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is crucial and can range from dichloromethane (B109758) to tetrahydrofuran. The use of protected azetidine precursors, such as N-Boc-azetidin-3-amine, is common to avoid side reactions and facilitate purification. nih.gov The protecting group can then be removed in a subsequent step to yield the final product.

Table 2: Example of a Sulfonyl Chloride Coupling Reaction

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

Amination Reactions Involving Azetidine Precursors

An alternative approach involves the amination of a pre-functionalized thiophene derivative with an azetidine precursor. For instance, a thiophene ring bearing a suitable leaving group at the 2-position could react with azetidin-3-amine. However, this method is generally less common than the sulfonyl chloride coupling approach for the synthesis of sulfonamides.

Another strategy involves the ring-opening of activated azetidines with nucleophiles. acs.org While not a direct route to the sulfonamide, this highlights the versatility of azetidine chemistry in constructing more complex molecules.

Multi-step Convergent and Linear Synthesis Pathways

The construction of N-(azetidin-3-yl)thiophene-2-sulfonamide is typically approached via a convergent synthesis, which involves the independent preparation of the key building blocks followed by their coupling in a late-stage step. This is often more efficient than a linear synthesis, where a single starting material is sequentially modified. utdallas.edu

A common and straightforward pathway involves the reaction between thiophene-2-sulfonyl chloride and a suitably protected azetidin-3-amine. The amine on the azetidine ring is highly nucleophilic and can be reactive in other synthetic steps, necessitating the use of a protecting group, such as a tert-butoxycarbonyl (Boc) group. nih.gov The general sequence is outlined below:

Preparation of Thiophene-2-sulfonyl Chloride : This key intermediate can be synthesized from thiophene through chlorosulfonation using chlorosulfonic acid.

Preparation of Protected Azetidin-3-amine : Azetidin-3-amine is often prepared in a protected form, for example, as tert-butyl 3-aminoazetidine-1-carboxylate. This prevents side reactions at the secondary amine within the azetidine ring.

Coupling Reaction : The protected azetidin-3-amine is reacted with thiophene-2-sulfonyl chloride in the presence of a base (like triethylamine or pyridine) to form the sulfonamide bond.

Deprotection : The protecting group (e.g., Boc) is removed from the azetidine nitrogen, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield the final product, N-(azetidin-3-yl)thiophene-2-sulfonamide.

This convergent approach allows for flexibility and optimization of the synthesis of each fragment before the crucial coupling step.

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Synthesis Type |

| 1 | Thiophene | Chlorosulfonic Acid | - | Thiophene-2-sulfonyl chloride | Fragment Prep. |

| 2 | tert-butyl 3-oxoazetidine-1-carboxylate | Ammonium formate | Pd/C, H₂ | tert-butyl 3-aminoazetidine-1-carboxylate | Fragment Prep. |

| 3 | Thiophene-2-sulfonyl chloride | tert-butyl 3-aminoazetidine-1-carboxylate | Triethylamine, Dichloromethane | tert-butyl 3-(thiophene-2-sulfonamido)azetidine-1-carboxylate | Coupling |

| 4 | tert-butyl 3-(thiophene-2-sulfonamido)azetidine-1-carboxylate | Trifluoroacetic Acid | Dichloromethane | N-(azetidin-3-yl)thiophene-2-sulfonamide | Deprotection |

Modern Synthetic Advancements and Green Chemistry Approaches

Catalytic Methods in Sulfonamide Synthesis

While traditional sulfonamide synthesis relies on stoichiometric amounts of base, modern methods increasingly employ catalysts to promote the reaction. Catalytic approaches offer advantages such as milder reaction conditions and higher atom economy. thieme-connect.com For the synthesis of azetidine derivatives, lanthanoid(III) triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular aminolysis of epoxy amines to form the azetidine ring. frontiersin.org Iron-catalyzed reactions have also been developed for the synthesis of functionalized azetidines, such as 3-aryl-3-sulfanyl azetidines, from azetidin-3-ols. nih.govimperial.ac.uk Furthermore, electrochemical methods provide a metal-free alternative for synthesizing sulfonamides directly from arenes, SO₂, and amines. thieme-connect.com

Stereoselective Synthesis of Azetidine Derivatives (if applicable)

While N-(azetidin-3-yl)thiophene-2-sulfonamide itself is not chiral, the synthesis of chiral analogues with substituents on the azetidine ring requires stereoselective methods. The development of such methods is crucial for producing enantiomerically pure compounds for biological evaluation. A flexible strategy for synthesizing chiral azetidin-3-ones, which are versatile precursors to chiral 3-aminoazetidines, involves the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.govnih.gov Other stereoselective approaches to azetidine rings include diastereoselective hydrozirconation and [2+2] annulation reactions. rsc.org These advanced methods provide access to a wide range of structurally diverse and chirally defined azetidine building blocks.

Microwave-Assisted and Solvent-Free Methodologies

In line with the principles of green chemistry, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.orgresearchgate.net The synthesis of sulfonamides can be significantly expedited using microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.orgnih.gov An efficient two-step microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids, bypassing the need to isolate the often-unstable sulfonyl chloride intermediates. organic-chemistry.orgacs.org

Solvent-free reaction conditions represent another key green chemistry approach. Sulfonamides can be synthesized from N-silylamines and sulfonyl chlorides in the absence of a solvent. nih.gov Other sustainable methods involve the in situ generation of sulfonyl chlorides from thiols in environmentally benign solvents like water or ethanol (B145695), followed by a simple filtration workup. researchgate.net Catalyst-free methods in water or ethanol have also been reported, further enhancing the green credentials of sulfonamide synthesis. researchgate.net

| Advancement | Technique | Key Advantages | Example Application | Reference |

| Catalysis | Iron-Catalysis | Mild conditions, direct functionalization | Synthesis of 3-sulfanyl azetidines from azetidinols | nih.gov, imperial.ac.uk |

| Lanthanoid Catalysis | High yields, tolerates sensitive groups | Azetidine synthesis from cis-3,4-epoxy amines | frontiersin.org | |

| Stereoselectivity | Gold-Catalyzed Oxidation | High enantiomeric excess (>98% e.e.), avoids toxic reagents | Synthesis of chiral azetidin-3-ones | nih.gov, nih.gov |

| Green Chemistry | Microwave-Assisted Synthesis | Reduced reaction time, improved yields | Direct synthesis from sulfonic acids | organic-chemistry.org, nih.gov |

| Solvent-Free/Green Solvents | Eliminates toxic organic solvents, simple workup | Synthesis from thiols in water/EtOH | researchgate.net, researchgate.net |

Purification and Characterization Techniques for Synthetic Intermediates and Final Products

The successful synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide requires rigorous purification of all intermediates and the final product, followed by comprehensive structural characterization to confirm identity and purity.

Purification: Standard laboratory techniques are employed for purification. Crude reaction mixtures are typically subjected to an aqueous workup and extraction with an organic solvent. The isolated material can then be purified by:

Crystallization: Recrystallization from a suitable solvent system, such as ethyl acetate-hexane or methanol, is a common method for obtaining highly pure crystalline solids. mdpi.comnih.gov

Column Chromatography: Silica gel column chromatography is used to separate the desired compound from byproducts and unreacted starting materials based on polarity.

High-Performance Liquid Chromatography (HPLC): For high-purity requirements or difficult separations, preparative HPLC can be utilized. mdpi.com

Characterization: A combination of spectroscopic techniques is essential to unequivocally determine the structure of the synthesized compounds. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary tools for elucidating the molecular structure. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity of the azetidine and thiophene rings. researchgate.netmdpi.com For more complex analogues, 2D NMR experiments (e.g., COSY, HSQC) can be employed. nih.govbiust.ac.bw

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to support the proposed structure through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental formula. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For N-(azetidin-3-yl)thiophene-2-sulfonamide, characteristic absorption bands for the N-H bond (in the azetidine and sulfonamide groups) and the S=O stretches (asymmetric and symmetric) of the sulfonamide group would be expected. researchgate.net

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the final compound, which is used to confirm the empirical formula. researchgate.net

| Technique | Information Obtained | Relevance to N-(azetidin-3-yl)thiophene-2-sulfonamide |

| ¹H NMR | Number, location, and coupling of protons | Confirms signals for thiophene and azetidine ring protons. |

| ¹³C NMR | Number and type of carbon atoms | Confirms the carbon skeleton of both heterocyclic rings. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Confirms the molecular mass and elemental composition (via HRMS). |

| IR Spectroscopy | Presence of functional groups | Identifies key S=O and N-H bonds of the sulfonamide group. |

| Elemental Analysis | Elemental composition (%C, H, N, S) | Verifies the empirical formula of the pure compound. |

Biological Activity and Mechanistic Investigations of N Azetidin 3 Yl Thiophene 2 Sulfonamide

In Vitro Screening and Target Identification

The versatility of the thiophene-2-sulfonamide (B153586) core structure has led to its exploration against a wide array of biological targets, including enzymes and receptors. The following sections detail the inhibitory and binding profiles of derivatives of this scaffold.

Enzyme Inhibition Profiling

Thiophene-based sulfonamides have demonstrated inhibitory activity against several enzymes, as detailed below.

Carbonic Anhydrase (CA): The sulfonamide group is a classic zinc-binding moiety, making sulfonamide-containing compounds potent inhibitors of carbonic anhydrases. Thiophene-based sulfonamides have been shown to be effective inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). researchgate.net A study on a series of thiophene-based sulfonamides revealed noncompetitive inhibition of both isoenzymes, with IC50 values in the nanomolar to micromolar range. researchgate.net For instance, certain derivatives displayed IC50 values as low as 23.4 nM against hCA-II. researchgate.net Molecular docking studies suggest that the sulfonamide and thiophene (B33073) moieties play a crucial role in the inhibition of these enzymes. researchgate.net Another study on 4-substituted thiophene-2-sulfonamides also reported nanomolar-level potency for the inhibition of human carbonic anhydrase II. nih.gov

Chymase: While direct inhibition of chymase by N-(azetidin-3-yl)thiophene-2-sulfonamide has not been reported, a novel chymase inhibitor, BCEAB, features an azetidine (B1206935) ring in its structure. This compound, 4-[1-([bis-(4-methyl-phenyl)-methyl]-carbamoyl)-3-(2-ethoxy-benzyl)-4-oxo-azetidine-2-yloxy]-benzoic acid, was found to suppress cardiac fibrosis in cardiomyopathic hamsters, highlighting the potential role of the azetidine moiety in the design of chymase inhibitors. nih.gov

DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a key enzyme in mycobacterial cell wall synthesis and a target for antitubercular agents. Research has led to the discovery of novel thiophene-arylamide derivatives as potent DprE1 inhibitors. nih.govacs.orgnih.gov Systematic optimization of these compounds has yielded potent in vitro activity against both drug-susceptible and drug-resistant tuberculosis strains, with minimum inhibitory concentrations (MIC) as low as 0.02 µg/mL. acs.org These compounds also demonstrated potent DprE1 inhibition with IC50 values in the range of 0.2–0.9 µg/mL. nih.gov Interestingly, a structure-activity relationship study showed that while larger cyclic amine substituents like pyrrolidine (B122466) and piperidine (B6355638) improved antimycobacterial activity, the smaller azetidine substituent led to lower potency. acs.org

Lactoperoxidase (LPO): Thiophene-2-sulfonamide derivatives have been investigated for their effects on bovine milk lactoperoxidase activity. nih.gov One derivative, 5-(2-thienylthio) thiophene-2-sulfonamide, exhibited the strongest competitive inhibition with an IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. nih.gov Secondary sulfonamides have also been identified as effective lactoperoxidase inhibitors. nih.gov

JNK3: Thiophene-pyrazolourea derivatives have been developed as potent and isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). nih.gov One such inhibitor demonstrated an IC50 value of 35 nM for JNK3 and exhibited high selectivity in a panel of 374 wild-type kinases. nih.gov

NLRP3: The NLRP3 inflammasome is a multiprotein complex involved in innate immune responses. nih.gov Sulfonamide-based inhibitors have been developed to target the NLRP3 inflammasome. nih.gov While direct data for N-(azetidin-3-yl)thiophene-2-sulfonamide is unavailable, a study on a different azetidine-containing compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, showed it could attenuate the NLRP3 inflammasome-mediated signaling pathway in microglial cells. nih.gov

Table 1: Enzyme Inhibition by Thiophene-2-Sulfonamide Derivatives

| Enzyme | Compound Class | Inhibition Data | Source(s) |

|---|---|---|---|

| Carbonic Anhydrase II | Thiophene-based sulfonamides | IC50: 23.4 nM - 1.405 µM | researchgate.net |

| DprE1 | Thiophene-arylamide derivatives | IC50: 0.2–0.9 µg/mL | nih.gov |

| Lactoperoxidase | 5-(2-thienylthio) thiophene-2-sulfonamide | IC50: 3.4 nM, Ki: 2 ± 0.6 nM | nih.gov |

Receptor Binding Affinity Assays

AT2 Receptor: N-(heteroaryl)thiophene sulfonamides have been synthesized and identified as selective ligands for the Angiotensin II Type 2 (AT2) receptor. diva-portal.orgmonash.edudiva-portal.orgscilifelab.se Two series of these compounds demonstrated significant binding affinities, with some ligands exhibiting Ki values of less than 5 nM. diva-portal.orgdiva-portal.org The most promising ligand from one study had an AT2R Ki value of 4.9 nM and caused a concentration-dependent vasorelaxation of pre-contracted mouse aorta. monash.edudiva-portal.org

Table 2: AT2 Receptor Binding Affinity of N-(Heteroaryl)thiophene Sulfonamide Derivatives

| Compound Series | Key Structural Feature | Binding Affinity (Ki) | Source(s) |

|---|---|---|---|

| Series 1 | Methylene imidazole (B134444) group | 42 nM | diva-portal.orgdiva-portal.org |

Investigation of Protein-Protein Interaction Modulation

The sulfonamide moiety has been incorporated into molecules designed to inhibit protein-protein interactions (PPIs). A series of N-heteroaryl sulfonamides were optimized as inhibitors of the Bcl-2 family of proteins, which are key regulators of apoptosis. novartis.com These compounds were shown to induce potent mechanism-based cell death. novartis.com This suggests that the N-(azetidin-3-yl)thiophene-2-sulfonamide scaffold could potentially be explored for its ability to modulate PPIs.

Cellular Mechanistic Studies (in vitro, non-human cell lines)

While specific cellular studies for N-(azetidin-3-yl)thiophene-2-sulfonamide are lacking, research on related compounds provides a basis for potential mechanisms of action.

Modulation of Specific Biochemical Pathways

The antibacterial properties of sulfonamides are well-established and result from the inhibition of a specific biochemical pathway. nih.gov Sulfonamides act as competitive antagonists of 4-aminobenzoic acid, thereby inhibiting folate synthase and preventing the synthesis of folic acid in bacteria. nih.gov This leads to a bacteriostatic effect by hindering the production of purines necessary for bacterial growth. nih.gov

In the context of inflammation, an azetidine derivative has been shown to attenuate the NLRP3 inflammasome-mediated signaling pathway in lipopolysaccharide-stimulated BV2 microglial cells. nih.gov This compound significantly reduced the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as reactive oxygen species. nih.gov

Target Engagement Studies in Cell-Based Assays

Cell-based assays have been crucial in evaluating the efficacy of thiophene-scaffold inhibitors. For instance, potent JNK3 inhibitors based on a thiophenyl-pyrazolourea scaffold demonstrated high potency in functional cell-based assays. nih.gov Similarly, thiophene-arylamide DprE1 inhibitors showed good intracellular antimycobacterial activity. acs.orgnih.gov

Effects on Cellular Processes and Biomarkers

No data is available on how this compound affects cellular functions or any relevant biomarkers.

Preclinical Efficacy Studies in Non-Human Disease Models (mechanistic focus)

There is no evidence of this compound having been tested in any animal models of disease.

Proof-of-Concept Studies in Murine or Other Mammalian Models

No proof-of-concept studies in any mammalian models have been published.

Analysis of Mechanistic Endpoints in Animal Models

Without animal studies, there are no mechanistic endpoints to analyze.

Comparative Efficacy with Reference Compounds in Preclinical Settings

No preclinical studies exist that would allow for a comparison with any reference compounds.

A table of mentioned compounds has not been included as no related compounds were discussed in the context of biological or preclinical data for the target molecule.

Structure Activity Relationship Sar and Derivative Design of N Azetidin 3 Yl Thiophene 2 Sulfonamide

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of the lead compound can be finely tuned by introducing various substituents and modifications across the molecule. The following subsections detail the SAR based on derivatization at each key position.

The azetidine (B1206935) ring, a four-membered saturated heterocycle, serves as a rigid and three-dimensional scaffold that can influence ligand-receptor interactions and improve physicochemical properties. researchgate.netlifechemicals.com Its modification is a key strategy in derivative design.

The azetidine nitrogen (position 1) and the methine carbon (position 3) are primary points for modification. N-alkylation or N-acylation can alter the basicity, lipophilicity, and potential for hydrogen bonding. Substitutions on the carbon atoms of the ring can introduce new interaction points or sterically influence the binding orientation. For example, in other bioactive series, progression from proline linkers to azetidine analogues has been shown to yield potent inhibitors of biological targets like STAT3. nih.gov The inherent ring strain of the azetidine scaffold endows it with a specific molecular rigidity that can be advantageous in drug design. researchgate.net

Below is a table illustrating hypothetical SAR trends for modifications to the azetidine ring, based on established medicinal chemistry principles.

Table 1: Hypothetical SAR of Azetidine Ring Modifications Activity is presented on a qualitative scale for illustrative purposes.

| Modification Site | Substituent (R) | Anticipated Effect on Activity | Rationale General medicinal chemistry principles applied to the scaffold. |

|---|---|---|---|

| Azetidine-N1 | -H (unsubstituted) | Baseline | Secondary amine allows for potential H-bond donation and salt formation. |

| Azetidine-N1 | -CH₃ (Methyl) | Variable | Increases lipophilicity; may introduce steric hindrance or favorable hydrophobic interactions. Loss of H-bond donor. |

| Azetidine-N1 | -C(O)CH₃ (Acetyl) | Decrease | Removes basicity and H-bond donor capability, potentially disrupting a key interaction. |

| Azetidine-C2/C4 | -F (Fluoro) | Potential Increase | Can modulate pKa of the nitrogen and form specific fluorine-protein interactions. |

| Azetidine Ring | Spirocyclic fusion | Potential Increase | Increases three-dimensionality (sp3 character), which can improve solubility and introduce novel binding vectors. mdpi.com |

The thiophene (B33073) ring is a common pharmacophore and often serves as a bioisosteric replacement for a phenyl ring. nih.gov Its electronic properties and ability to engage in various interactions make it a prime target for derivatization. The 3-, 4-, and 5-positions are available for substitution.

SAR studies on related thiophene-based compounds, such as antibacterials and enzyme inhibitors, demonstrate that the nature and position of substituents are critical for activity. nih.govfrontiersin.org For instance, introducing a halogen like bromine at the 5-position can provide a handle for further modification via cross-coupling reactions, leading to a library of derivatives with diverse biological profiles. nih.gov Electron-withdrawing or electron-donating groups can modulate the electronic character of the ring, affecting its interaction with biological targets.

The following table outlines potential SAR trends for thiophene ring substitutions.

Table 2: Hypothetical SAR of Thiophene Moiety Derivatization Activity is presented on a qualitative scale for illustrative purposes.

| Modification Site | Substituent (R) | Anticipated Effect on Activity | Rationale Based on SAR of other thiophene-containing bioactive molecules. |

|---|---|---|---|

| Thiophene-C5 | -H (unsubstituted) | Baseline | Represents the core scaffold. |

| Thiophene-C5 | -Cl, -Br (Halogen) | Potential Increase | Can form halogen bonds, increase metabolic stability, and serve as a synthetic handle. nih.gov |

| Thiophene-C5 | -CH₃ (Methyl) | Variable | Fills hydrophobic pockets but may also cause steric clash. |

| Thiophene-C5 | -Phenyl | Potential Increase | Can establish additional π-π or hydrophobic interactions if a suitable pocket exists. |

| Thiophene-C4 | -NO₂ (Nitro) | Variable | Strong electron-withdrawing group; can act as a hydrogen bond acceptor but often introduces toxicity concerns. |

In N-(azetidin-3-yl)thiophene-2-sulfonamide, the sulfonamide nitrogen is secondary and part of the azetidine ring substituent. General SAR principles for sulfonamides indicate that the substitution on this nitrogen is a critical determinant of biological activity. slideshare.netnih.gov Replacing the azetidin-3-yl group with other cyclic or acyclic amines can drastically alter the compound's properties.

The table below summarizes hypothetical effects of replacing the azetidin-3-yl group.

Table 3: Hypothetical SAR of Variations at the Sulfonamide Nitrogen Activity is presented on a qualitative scale for illustrative purposes.

| N-Substituent (R) | Anticipated Effect on Activity | Rationale Based on general principles of sulfonamide SAR. |

|---|---|---|

| -azetidin-3-yl | Baseline | Provides a rigid, 3D vector from the sulfonamide nitrogen. |

| -ethyl | Variable | Increases flexibility and lipophilicity compared to the parent. |

| -cyclobutyl | Potential Increase | Maintains a constrained ring structure but with different bond angles and conformational preferences. |

| -phenyl | Variable | Introduces a large, aromatic substituent that could engage in π-stacking but may also be sterically unfavorable. |

| -H (Primary Sulfonamide) | Likely Different Activity Profile | A primary sulfonamide has different acidity and hydrogen bonding patterns, often crucial for targets like carbonic anhydrase. nih.gov |

Bioisosterism is a key strategy in medicinal chemistry to improve potency, selectivity, and ADME properties by replacing a functional group with another that has similar physical or chemical properties. drughunter.com For N-(azetidin-3-yl)thiophene-2-sulfonamide, both the sulfonamide linker and the heterocyclic rings are candidates for bioisosteric replacement.

The sulfonamide group (-SO₂NH-) can be replaced by an amide (-CONH-), which has a different geometry and hydrogen bonding capacity. Other isosteres include the reversed sulfonamide (-NHSO₂-) or non-classical isosteres like a trifluoroethylamine. u-tokyo.ac.jp The thiophene ring can be replaced by other five-membered heterocycles (e.g., furan, thiazole) or a phenyl ring to probe the importance of the sulfur atom and the ring's electronic nature. nih.govfrontiersin.org The azetidine ring can be replaced by other small, strained rings like oxetane (B1205548) or cyclobutane (B1203170) to modulate polarity and exit vectors. researchgate.nettcichemicals.com

The table below presents potential bioisosteric replacements.

Table 4: Potential Bioisosteric Replacements Activity is presented on a qualitative scale for illustrative purposes.

| Original Moiety | Bioisosteric Replacement | Anticipated Effect on Activity | Rationale Exploring alternative scaffolds to improve properties while retaining key interactions. |

|---|---|---|---|

| Sulfonamide (-SO₂NH-) | Amide (-CONH-) | Variable | Alters geometry and H-bonding pattern; often improves cell permeability. |

| Thiophene | Phenyl | Variable | Classic bioisostere; removes the ring sulfur, which may be important for binding or metabolism. nih.gov |

| Thiophene | Thiazole | Potential Retention | Maintains a sulfur-containing heterocycle but introduces a nitrogen atom, altering H-bonding potential and electronics. |

| Azetidine | Cyclobutane | Potential Retention | Removes the ring nitrogen, decreasing polarity and eliminating a potential metabolic site or interaction point. |

| Azetidine | Oxetane | Variable | Replaces nitrogen with oxygen, changing the moiety from basic to a neutral H-bond acceptor, which can improve solubility. tcichemicals.com |

Future Research Perspectives and Broader Academic Implications

Exploration of Novel Biological Targets for Sulfonamide and Azetidine (B1206935)/Thiophene (B33073) Hybrids

The unique structural amalgamation in N-(azetidin-3-yl)thiophene-2-sulfonamide suggests a potential for interaction with a diverse range of biological targets, extending beyond the classical targets of its individual components.

The sulfonamide group is a well-established pharmacophore, historically recognized for its antibacterial properties through the inhibition of dihydropteroate (B1496061) synthetase. nih.govijpsjournal.com However, contemporary research has revealed a much broader spectrum of activity for sulfonamide-containing molecules. These compounds have been shown to exhibit a variety of pharmacological effects, including anti-carbonic anhydrase, anti-inflammatory, and anticancer activities. nih.govacs.org For instance, certain sulfonamide derivatives have been identified as inhibitors of protein tyrosine kinases like VEGFR-2, which are crucial in tumor angiogenesis. acs.org Others have shown potential as antitubulin agents, highlighting the versatility of this functional group in drug design. acs.org

The azetidine ring, a four-membered saturated heterocycle, offers conformational rigidity and a three-dimensional structure that can be advantageous in drug design. enamine.netchemrxiv.org Azetidine-containing compounds have been investigated for a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties, and have been particularly useful in the development of agents targeting the central nervous system. researchgate.netnih.gov The rigid nature of the azetidine scaffold can lead to higher binding affinity and selectivity for biological targets. enamine.net For example, novel azetidine amides have been discovered as potent small-molecule inhibitors of STAT3, a key protein involved in cancer progression. nih.govacs.org

The thiophene ring is a bioisostere of the benzene (B151609) ring and is a common feature in many approved drugs. nih.govrsc.org Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. nih.govrsc.org The electron-rich nature of the thiophene ring allows it to interact with various biological targets. nih.gov For instance, thiophene-based compounds have been explored as selective inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are important targets in inflammatory pathways. nih.gov

The combination of these three moieties in N-(azetidin-3-yl)thiophene-2-sulfonamide could lead to synergistic effects or novel pharmacological profiles. Future research should, therefore, focus on screening this hybrid scaffold against a broad panel of biological targets to uncover new therapeutic potentials. High-throughput screening campaigns targeting kinases, proteases, and other enzyme families, as well as receptor binding assays, could reveal unexpected activities.

Development of Advanced In Vitro and In Vivo (non-human) Models for Mechanistic Studies

To thoroughly investigate the biological activity and mechanism of action of N-(azetidin-3-yl)thiophene-2-sulfonamide, the development and utilization of advanced preclinical models are essential.

Advanced In Vitro Models: Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to recapitulate the complex microenvironment of native tissues, which can limit their predictive value. crownbio.comnih.gov The use of three-dimensional (3D) organoid models represents a significant advancement in in vitro drug screening. crownbio.comhuborganoids.nlcrownbio.com Patient-derived organoids, for instance, can faithfully mimic the genomic and morphological characteristics of the original tumor, providing a more clinically relevant platform for evaluating the efficacy and toxicity of novel compounds. crownbio.comnih.govstemcell.com For a compound like N-(azetidin-3-yl)thiophene-2-sulfonamide, with potential anticancer activity, screening against a panel of patient-derived tumor organoids could offer valuable insights into its spectrum of activity and potential biomarkers of response. crownbio.com

Furthermore, the integration of microfluidic technologies with cell-based assays can provide a more dynamic and physiologically relevant environment for studying drug effects. mdpi.com These "organ-on-a-chip" models can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as well as its potential for organ-specific toxicity, in a more controlled and human-relevant manner.

Advanced In Vivo (non-human) Models: While in vitro models are invaluable for initial characterization, in vivo studies in non-human models remain crucial for understanding the systemic effects of a new chemical entity. Genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models are powerful tools for evaluating the in vivo efficacy of potential anticancer agents. nih.gov These models can help to validate in vitro findings and provide a more comprehensive understanding of a compound's therapeutic potential in a living organism. The use of such models would be a logical next step in the preclinical development of N-(azetidin-3-yl)thiophene-2-sulfonamide, should it show promise in in vitro studies.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for this Scaffold

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery and development pipeline, offering the potential to accelerate the identification and optimization of new drug candidates. rti.org For a novel scaffold like N-(azetidin-3-yl)thiophene-2-sulfonamide, AI and ML can be applied in several ways.

De Novo Drug Design: Generative AI models can be employed for the de novo design of novel molecules with desired pharmacological properties. By learning the chemical features of known active compounds, these models can generate new molecular structures based on the N-(azetidin-3-yl)thiophene-2-sulfonamide scaffold that are optimized for activity against a specific target.

Predictive Modeling of ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. ML models can be trained to predict these properties based on the chemical structure of a compound, allowing for the early identification of potential liabilities and guiding the optimization of the scaffold to improve its drug-like properties.

Investigation of Prodrug Strategies for Optimized Delivery (academic concept)

The development of prodrugs is a well-established strategy to improve the physicochemical and pharmacokinetic properties of a parent drug molecule. derpharmachemica.com A prodrug is an inactive or less active derivative of a drug that is converted to the active form in the body through enzymatic or chemical transformation. derpharmachemica.com For N-(azetidin-3-yl)thiophene-2-sulfonamide, a prodrug approach could be conceptually explored to enhance its delivery to specific tissues or to control its release profile.

For instance, the sulfonamide group can be modified to create prodrugs that are cleaved by specific enzymes present at the target site. mdpi.com This could be particularly useful for targeted drug delivery in diseases like cancer, where tumor-associated enzymes could be exploited to release the active drug preferentially in the tumor microenvironment. rsc.org

Another academic concept involves the use of self-immolative linkers that, upon a specific trigger, undergo a cascade of reactions to release the active drug. rsc.orgacs.org This strategy could be applied to the N-(azetidin-3-yl)thiophene-2-sulfonamide scaffold to design stimuli-responsive prodrugs that release the active compound in response to specific physiological conditions, such as hypoxia or changes in pH, which are often characteristic of diseased tissues.

Collaborative Research Avenues in Chemical Biology and Pharmacology

The successful development of a novel chemical entity like N-(azetidin-3-yl)thiophene-2-sulfonamide requires a multidisciplinary approach that integrates expertise from various fields. ucsd.edunih.govnih.govbirmingham.ac.uk Collaborative research between chemical biologists and pharmacologists is particularly crucial.

Chemical Biology: Chemical biologists can contribute by designing and synthesizing novel derivatives of the N-(azetidin-3-yl)thiophene-2-sulfonamide scaffold to explore structure-activity relationships (SAR). They can also develop chemical probes based on this scaffold to identify its biological targets and elucidate its mechanism of action.

Pharmacology: Pharmacologists can then use these compounds and probes to conduct in-depth in vitro and in vivo studies to characterize their pharmacological effects. ucsd.eduyale.edu This includes assessing their efficacy in disease models, determining their pharmacokinetic and pharmacodynamic profiles, and evaluating their safety and toxicity.

Such interdisciplinary collaborations are essential for translating a promising chemical scaffold from a laboratory curiosity into a potential therapeutic agent. nih.govnih.govbirmingham.ac.uk The establishment of research consortia involving academic institutions and pharmaceutical companies can further facilitate this process by providing access to a wider range of resources and expertise.

Q & A

Q. Answer :

- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase II) quantify IC values, leveraging sulfonamide’s affinity for zinc-containing active sites .

- Cellular Uptake : Radiolabeled -analogs track intracellular accumulation in cancer cell lines (e.g., HeLa) .

- Protein Binding : Surface plasmon resonance (SPR) measures dissociation constants () with target proteins like β-tubulin .

Advanced: How should researchers address contradictions in reported biological activity data for sulfonamide-thiophene analogs?

Answer :

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and use positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Structural Nuances : Compare substituent effects (e.g., electron-withdrawing groups on thiophene alter binding) via QSAR modeling .

- Replicate Studies : Independent validation in ≥3 biological replicates with blinded analysis reduces bias .

Basic: What computational tools predict the reactivity of N-(azetidin-3-yl)thiophene-2-sulfonamide in aqueous environments?

Q. Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets predicts hydrolysis susceptibility at the sulfonamide bond .

- Molecular Dynamics (MD) : GROMACS simulates solvation dynamics and pH-dependent protonation states (pKa ~8.2 for the sulfonamide NH) .

Advanced: What strategies mitigate toxicity in preclinical studies of azetidine-containing sulfonamides?

Q. Answer :

- Metabolite Profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., sulfonic acid derivatives) in murine microsomal assays .

- Prodrug Design : Masking the sulfonamide as a phosphonate ester reduces renal toxicity while maintaining activity .

Basic: How is the stability of N-(azetidin-3-yl)thiophene-2-sulfonamide assessed under varying storage conditions?

Q. Answer :

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via UPLC-MS.

- Light Sensitivity : UV irradiation (320–400 nm) quantifies photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.